molecular formula C8H5BrN2O B1292619 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1000341-75-2

6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B1292619
CAS No.: 1000341-75-2
M. Wt: 225.04 g/mol
InChI Key: VOZAJYPAYFEWCN-UHFFFAOYSA-N
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Description

6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (6-Br-PPC) is an important heterocyclic compound that has been studied extensively in recent years. It is a versatile building block for the synthesis of a range of complex molecules and has been used for a variety of applications, including the synthesis of pharmaceuticals, materials science, and biochemistry. 6-Br-PPC has been found to have a variety of properties that make it attractive for use in research and development.

Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis of 7-azaindazole-chalcone derivatives from related compounds demonstrated significant anti-inflammatory and analgesic activities, showcasing the potential of such derivatives in medicinal chemistry (Chamakuri, Murthy, & Yellu, 2016).

Photophysical Properties

  • Research into the synthesis and photophysical properties of pyrazolo-[3,4-b]pyridine and related compounds revealed insights into the effects of substituents on the absorption and emission spectra, contributing to the development of new fluorescent materials (Deore, Dingore, & Jachak, 2015).

Crystal Structure Analysis

  • Studies on hydrogen-bonded assembly in pyrazolo[3,4-b]pyridine derivatives provided detailed insights into the crystal structure, showing variations in hydrogen bonding patterns and molecular assembly, which are crucial for understanding the solid-state properties of these compounds (Quiroga, Díaz, Cobo, & Glidewell, 2012).

Heterocyclization and Chemical Reactions

  • The heterocyclization of substituted pyridine-2-carbaldehydes to produce 1,2,4-triazines and related compounds highlights the versatility of pyridine derivatives in synthesizing complex heterocyclic systems, which are essential in drug discovery and development (Krinochkin et al., 2017).

Synthesis of Functionalized Derivatives

  • An efficient method for the synthesis of pyrrole-3-carbaldehydes from related compounds was developed, illustrating the potential of palladium-catalyzed reactions in constructing multifunctionalized heterocycles for various applications, including pharmaceutical research (Wu, Ambre, Lee, & Shie, 2022).

Safety and Hazards

The compound is classified as having acute toxicity (oral), causing eye damage, skin irritation, and may cause respiratory irritation . The safety precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

Biochemical Analysis

Biochemical Properties

6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can form hydrogen bonds with specific amino acids in proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to disrupt tubulin polymerization, which is essential for cell division and intracellular transport . By affecting these processes, this compound can alter cell proliferation and apoptosis, making it a valuable tool in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, it has been shown to interact with the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization . This interaction disrupts microtubule dynamics, which is crucial for cell division and intracellular transport. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions (2-8°C), but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, it can induce toxic effects, including damage to vital organs and disruption of normal physiological processes . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic pathways are important for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability in the body . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments, such as the nucleus or mitochondria, where it exerts its effects . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound is critical for understanding its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-1-7-6(3-11-8)5(4-12)2-10-7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZAJYPAYFEWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Br)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646775
Record name 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-75-2
Record name 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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